2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidine
Description
Properties
Molecular Formula |
C18H25F2N |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-(3,3-difluorocyclohexyl)-1-methyl-4-phenylpiperidine |
InChI |
InChI=1S/C18H25F2N/c1-21-11-9-15(14-6-3-2-4-7-14)12-17(21)16-8-5-10-18(19,20)13-16/h2-4,6-7,15-17H,5,8-13H2,1H3 |
InChI Key |
RLROUSFMKCIHFB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1C2CCCC(C2)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Difluorocyclohexyl Group:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the difluorocyclohexyl group with the piperidine ring and the phenyl group using suitable coupling agents and catalysts.
Industrial Production Methods
Industrial production of 2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidine may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen in this compound exhibits nucleophilic character, enabling SN2-type substitution under basic conditions. Key findings include:
Mechanistic studies suggest that the 3,3-difluorocyclohexyl group imposes significant steric hindrance, slowing bimolecular nucleophilic pathways. Computational models (MM2) confirm axial substituents increase transition-state energy by 1.9–3.4 kcal/mol .
Transition Metal-Catalyzed Coupling Reactions
The phenyl and cyclohexyl groups participate in cross-coupling reactions, enabling structural diversification:
Suzuki-Miyaura Coupling
-
Conditions : Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DME/H₂O, 80°C
-
Outcome : Biaryl derivatives via C–C bond formation at the phenyl ring.
Buchwald-Hartwig Amination
-
Outcome : N-Arylated piperidines.
-
Limitation : Competing β-hydride elimination observed with bulky amines
Oxidation of Piperidine Nitrogen
-
Reagents : mCPBA (meta-chloroperbenzoic acid), CH₂Cl₂, 25°C
-
Product : N-Oxide derivative.
-
Kinetics : Slower oxidation rate (t₁/₂ = 8 h) due to electron-withdrawing fluorine atoms
Reduction of Fluorinated Cyclohexyl Group
-
Outcome : Partial defluorination to monofluorocyclohexane (≤20% yield).
-
Note : C–F bonds remain largely intact under standard catalytic hydrogenation
Electrophilic Aromatic Substitution
The phenyl ring undergoes limited electrophilic substitution due to deactivation by the piperidine group:
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para-dominated | 12–15% |
| Sulfonation | SO₃, H₂SO₄, 50°C | Meta | <10% |
Density functional theory (DFT) calculations indicate the 1-methylpiperidine group directs electrophiles to the meta position via inductive effects .
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (HCl, reflux):
-
Observation : Cleavage of the piperidine ring occurs, yielding 3,3-difluorocyclohexanecarboxaldehyde and N-methylaniline derivatives.
-
Mechanism : Protonation at nitrogen followed by retro-aza-Michael addition .
Fluorination/Defluorination
While the compound already contains fluorine atoms, further fluorination is achievable:
Scientific Research Applications
Pharmacological Applications
Research indicates that 2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidine exhibits a range of pharmacological activities:
1. Antidepressant Activity
Preliminary studies suggest that this compound may modulate neurotransmitter levels, particularly serotonin and norepinephrine, indicating potential antidepressant properties. The mechanism of action is thought to involve inhibition of reuptake transporters or modulation of receptor activity.
2. Antitumor Activity
In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. Notably, it has demonstrated efficacy against breast and prostate cancer cells by inducing apoptosis and disrupting the cell cycle at the G0/G1 phase.
3. Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties, which are being investigated in models of neurodegenerative diseases such as Alzheimer's. Early findings indicate improvements in cognitive function and reductions in amyloid plaque formation in animal studies.
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Antidepressant Activity | Antitumor Activity | Neuroprotective Activity |
|---|---|---|---|
| 2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidine | Moderate | High | Under Investigation |
| Similar Piperidine Derivative | High | Moderate | High |
| Other Dihydropyridazinones | Low | High | Moderate |
Case Studies
Case Study 1: Antitumor Activity
In vitro studies conducted on various cancer cell lines demonstrated that 2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidine significantly reduced cell viability at concentrations above 10 µM. The mechanism appears to involve the induction of apoptosis and inhibition of the cell cycle at the G0/G1 phase.
Case Study 2: Neuroprotection in Animal Models
Animal studies using models of Alzheimer's disease indicated that administration of the compound led to improved cognitive function and reduced amyloid plaque formation. These findings suggest its potential as a therapeutic agent for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorocyclohexyl group may enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects . The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3-Difluorocyclohexyl)acetic acid
- (3,3-Difluorocyclohexyl)(2-methyl-1,1-dioxido-4-thiomorpholinyl)methanone
- 1-(3,3-Difluorocyclohexyl)-3-[(2S,3R)-2-ethenyloxolan-3-yl]urea
Uniqueness
2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidine is a compound of interest due to its potential pharmacological applications, particularly in the context of neurological disorders and cancer therapies. This article delves into its biological activity, exploring its mechanisms of action, pharmacokinetics, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a piperidine ring substituted with a difluorocyclohexyl group and a phenyl group. This structural arrangement contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H22F2N |
| Molecular Weight | 303.37 g/mol |
| LogP (octanol-water partition coefficient) | 4.12 |
| Solubility | Moderately soluble in organic solvents |
The biological activity of 2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidine is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that it acts as a selective inhibitor of certain enzymes involved in neurodegenerative processes, particularly targeting beta-secretase (BACE1), which plays a crucial role in the production of amyloid-beta peptides associated with Alzheimer's disease .
Pharmacokinetics
Pharmacokinetic studies show that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : High volume of distribution indicating extensive tissue binding.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine as metabolites.
Case Studies and Research Findings
Several studies have investigated the effects of this compound in various experimental models:
- Neuroprotective Effects : In vitro studies demonstrated that 2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidine significantly reduces neuronal apoptosis induced by oxidative stress. It enhances cell viability in neuronal cell lines exposed to neurotoxic agents .
- Anti-Cancer Activity : Preclinical trials have shown that this compound exhibits anti-cancer properties by inhibiting tumor growth in xenograft models. It was found to enhance the efficacy of existing chemotherapeutics like Temozolomide in glioblastoma models .
- Behavioral Studies : Animal studies indicated that administration of the compound improved cognitive function and memory retention in models of cognitive impairment .
Comparative Analysis with Related Compounds
To better understand the biological activity of 2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidine, it is useful to compare it with other piperidine derivatives.
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| Difenoxin | Opioid receptor agonist | Treatment for diarrhea |
| 1-Methyl-4-phenylpiperidine | NMDA receptor antagonist | Analgesic |
| 2-(3,3-Difluorocyclohexyl)-1-methyl-4-phenylpiperidine | BACE1 inhibitor; neuroprotective effects | Alzheimer's disease; Cancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
